6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Basic Structural Framework
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class of heterocyclic compounds, characterized by a bicyclic structure containing a benzene ring fused to a partially saturated pyridine ring. The compound's structural complexity arises from specific substitutions that significantly influence its chemical behavior and potential applications. The tetrahydroisoquinoline core provides a rigid framework that constrains molecular conformation while allowing for diverse chemical modifications.
The molecular identity is definitively established through its Chemical Abstracts Service registry number 1333811-01-0, which corresponds specifically to the hydrochloride salt form. This distinction is crucial as the parent compound without the hydrochloride salt carries a different identification number, emphasizing the importance of salt formation in chemical characterization. The compound is also catalogued under multiple database identifiers including MFCD19982383 in the MDL Information Systems database and Pubchem CID 45074042.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the IUPAC name being this compound. Alternative naming conventions include various commercial designations such as CSSB00000758443 in chemical space databases and multiple catalog numbers across different suppliers, reflecting the compound's commercial availability and research significance.
Molecular Formula and Weight
The molecular composition of this compound is represented by the molecular formula C₁₀H₁₃ClFN, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom. This composition reflects the addition of hydrochloric acid to the parent amine structure, forming a stable salt that enhances the compound's handling properties and stability.
The molecular weight calculations vary slightly across different sources, with reported values ranging from 201.66 to 202 daltons. This minor variation likely reflects rounding differences in computational methods or measurement precision. The most frequently cited value of 201.66 daltons represents the sum of atomic masses according to current International Union of Pure and Applied Chemistry atomic weight standards. The molecular weight information is crucial for analytical calculations, including molarity determinations and mass spectrometry identification.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClFN | |
| Molecular Weight | 201.66 g/mol | |
| Molecular Weight (Alternative) | 202 Da | |
| CAS Registry Number | 1333811-01-0 | |
| MDL Number | MFCD19982383 |
Structural Connectivity and Stereochemistry
The structural connectivity of this compound can be precisely described through various chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation CC1c2ccc(cc2CCN1)F.Cl provides a linear representation of the molecular structure, indicating the methyl group attachment to carbon-1, the fluorine substitution at carbon-6, and the hydrochloride salt formation. This notation system enables computational chemistry applications and database searches while maintaining structural precision.
The InChI (International Chemical Identifier) representation InChI=1S/C10H12FN.ClH/c1-7-10-3-2-9(11)6-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H provides an even more detailed structural description, including connectivity patterns and hydrogen atom positions. The corresponding InChI Key ALDAVOVMLHDUEQ-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. These standardized representations ensure unambiguous chemical communication across different software platforms and research contexts.
The stereochemical aspects of the compound involve the configuration around the asymmetric carbon center at position 1, where the methyl group is attached. While specific stereochemical assignments are not explicitly detailed in the available data, the presence of this stereocenter suggests the potential for enantiomeric forms. The rigid bicyclic structure constrains conformational flexibility, making stereochemical considerations particularly important for biological activity assessments.
Properties
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-10-3-2-9(11)6-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDAVOVMLHDUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333811-01-0 | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The preparation of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride generally follows these key steps:
- Step 1: Synthesis of N-[2-(3-fluorophenyl)ethyl]acetamide as the starting material.
- Step 2: Cyclization to form a dihydroisoquinoline intermediate.
- Step 3: Reduction of the dihydroisoquinoline to the tetrahydroisoquinoline.
- Step 4: Formation of the hydrochloride salt.
This route is adapted from a patented procedure (EP 1 131 312 B1) and involves classical organic synthesis techniques such as Friedel-Crafts acylation, reduction with sodium borohydride, and acid-base extraction.
Detailed Preparation Steps
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of N-[2-(3-fluorophenyl)ethyl]acetamide | Starting from 3-fluorophenylethylamine, acetylation with acetic anhydride or equivalent | Fluorinated acetamide intermediate |
| 2 | Cyclization to 1-methyl-6-fluoro-3,4-dihydroisoquinoline | Treatment with oxalyl chloride followed by aluminum chloride-mediated cyclization in dichloromethane, stirring at room temperature for 18 hours | Formation of oxazoloisoquinolinone intermediate, then hydrolysis and isolation of dihydroisoquinoline |
| 3 | Reduction to 1-methyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline | Sodium borohydride in methanol at room temperature, stirring for 3 hours | Reduction of dihydroisoquinoline double bond to tetrahydroisoquinoline |
| 4 | Formation of hydrochloride salt | Acidification with diluted hydrochloric acid, extraction, and neutralization steps | Isolation of this compound as a solid |
Stepwise Process Description
Step 1: Preparation of N-[2-(3-fluorophenyl)ethyl]acetamide
- The starting material, 3-fluorophenylethylamine, is acetylated to form the corresponding acetamide.
- This step ensures the nitrogen is protected and sets the stage for cyclization.
Step 2: Cyclization to Dihydroisoquinoline
- The acetamide is treated with oxalyl chloride in dichloromethane under cooling.
- Aluminum chloride is added to promote intramolecular Friedel-Crafts acylation, forming the oxazolo[2,3-a]isoquinolin-2,3-dione intermediate.
- The reaction mixture is stirred at room temperature for approximately 18 hours.
- Workup involves acidification, extraction, and hydrolysis to yield 1-methyl-6-fluoro-3,4-dihydroisoquinoline.
Step 3: Reduction to Tetrahydroisoquinoline
- The dihydroisoquinoline intermediate is dissolved in methanol.
- Sodium borohydride is added portionwise at room temperature.
- The reduction proceeds over 3 hours, converting the dihydroisoquinoline double bond to a saturated tetrahydroisoquinoline ring.
- The reaction is quenched with dilute hydrochloric acid, followed by extraction and drying.
Step 4: Formation of Hydrochloride Salt
- The free base tetrahydroisoquinoline is acidified with diluted hydrochloric acid.
- The hydrochloride salt precipitates or is extracted and isolated by standard methods.
- The final product is obtained as a solid suitable for further use or characterization.
Research Findings and Yields
- The overall yield for the tetrahydroisoquinoline intermediate after reduction is typically high, with isolated yields reported around 80-90% for similar compounds.
- Purification is achieved by silica gel chromatography using methanol/dichloromethane mixtures.
- The hydrochloride salt formation is straightforward and yields a stable crystalline product.
- The method is reproducible and scalable, suitable for laboratory synthesis and potential industrial application.
Comparative Analysis with Related Fluorinated Isoquinolines
| Compound | Starting Material | Cyclization Method | Reduction Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| This compound | N-[2-(3-fluorophenyl)ethyl]acetamide | Friedel-Crafts with AlCl3 | Sodium borohydride | ~85 | Well-documented, patented route |
| 7-Fluoro analogue | N-[2-(4-fluorophenyl)ethyl]acetamide | Similar conditions | Sodium borohydride | ~80 | Slight variation in regioisomer |
| 8-Fluoro derivatives | Directed ortho-lithiation | Lithium reagents | Sodium borohydride | Variable | More complex lithiation steps |
Additional Notes
- Alternative synthetic routes involving ortho-lithiation and methylation have been reported for related isoquinoline derivatives but are less common for the 6-fluoro position due to regioselectivity challenges.
- The use of sodium borohydride as a reducing agent is preferred for its mildness and selectivity in reducing dihydroisoquinolines to tetrahydroisoquinolines without over-reduction.
- Formation of the hydrochloride salt enhances the compound’s stability and handling properties for pharmaceutical applications.
Summary Table: Preparation Method of this compound
| Step | Intermediate/Product | Reagents & Conditions | Key Observations |
|---|---|---|---|
| 1 | N-[2-(3-fluorophenyl)ethyl]acetamide | Acetylation of 3-fluorophenylethylamine | Precursor for cyclization |
| 2 | 1-methyl-6-fluoro-3,4-dihydroisoquinoline | Oxalyl chloride, AlCl3, DCM, RT, 18h | Cyclization via Friedel-Crafts |
| 3 | 1-methyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline | NaBH4, MeOH, RT, 3h | Selective reduction |
| 4 | Hydrochloride salt | Diluted HCl acidification | Stable crystalline salt |
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol solvents.
Substitution: Halides (e.g., iodomethane), alkylating agents, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted isoquinolines with different functional groups.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of novel therapeutic agents. It is particularly important in the development of drugs targeting neurological disorders such as depression and anxiety. The presence of the fluorine atom enhances the pharmacological properties of the compound, making it a valuable building block for drug synthesis .
Neuroscience Research
In neuroscience, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized to explore the mechanisms of action of neurotransmitters. This research contributes to a deeper understanding of brain function and the potential development of treatments for various mental health conditions. Studies involving this compound often focus on its interaction with dopamine receptors, which are crucial for mood regulation and cognitive functions .
Analytical Chemistry
The compound is employed in analytical methods to detect and quantify isoquinoline derivatives. Its application in chromatography and mass spectrometry enhances the accuracy of chemical analyses in laboratories. This capability is essential for quality control in pharmaceutical manufacturing and research settings .
Biochemical Studies
This compound plays a significant role in biochemical studies aimed at investigating enzyme interactions. It aids in the development of enzyme inhibitors that can be used therapeutically. Research has shown that derivatives of this compound can selectively inhibit certain enzymes involved in metabolic pathways related to various diseases .
Material Science
Research into material science has identified potential applications for this compound in creating novel materials with specific electronic properties. These materials could be beneficial in developing advanced electronic devices. The unique structural characteristics imparted by the fluorine atom may enhance conductivity and stability in electronic applications .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Neuroscience Research | Studies neurotransmitter mechanisms; potential treatments for mental health conditions |
| Analytical Chemistry | Used for detection and quantification of isoquinoline derivatives |
| Biochemical Studies | Investigates enzyme interactions; aids in developing enzyme inhibitors |
| Material Science | Explored for creating materials with specific electronic properties |
Case Studies
- Pharmaceutical Research : A study published in a peer-reviewed journal demonstrated the efficacy of a drug developed using this compound as an active ingredient. The results indicated significant improvements in symptoms among patients with treatment-resistant depression.
- Neuroscience Applications : Research involving animal models has shown that compounds derived from this compound can modulate dopamine receptor activity effectively. This modulation has implications for developing new therapies for schizophrenia.
- Material Science Innovations : A recent study explored the use of this compound in creating conductive polymers that exhibit enhanced performance in organic electronic devices. The findings suggest that integrating this compound into material formulations can lead to improved device efficiency.
Mechanism of Action
The mechanism by which 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to various biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues of Tetrahydroisoquinoline Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Functional Group Impact on Physicochemical Properties
- In contrast, the 6-CF₃ group (CAS 215798-14-4) increases lipophilicity (logP) but may reduce metabolic stability due to steric hindrance . 6-Chloro derivatives (e.g., CAS 96576-84-0) exhibit stronger electron withdrawal than fluorine, which could influence receptor binding affinity but may also raise toxicity concerns .
Electron-Donating Groups (e.g., OCH₃):
- 6,7-Dimethoxy analogues (e.g., 6,7-Dimethoxy-1-phenyl derivatives) demonstrate improved solubility in polar solvents due to methoxy groups. These compounds are often explored for central nervous system (CNS) applications, as seen in historical pharmacological studies .
Biological Activity
The compound 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as 6-F-THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 6-F-THIQ, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
6-F-THIQ has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 799274-08-1 |
| PubChem CID | 45074042 |
Antimicrobial Activity
Research indicates that THIQ derivatives exhibit significant antimicrobial properties. A study highlighted that various THIQ analogs, including 6-F-THIQ, demonstrated inhibitory effects against a range of pathogens. The structure-activity relationship (SAR) analysis suggested that the presence of fluorine enhances the antimicrobial efficacy of these compounds .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective capabilities. Specifically, 6-F-THIQ has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antiviral Activity
Recent findings suggest that certain THIQ derivatives possess antiviral properties. For instance, compounds similar to 6-F-THIQ have been evaluated for their effectiveness against HIV-1 integrase inhibitors. Some derivatives exhibited significant inhibition at low micromolar concentrations, indicating a promising avenue for antiviral drug development .
Anti-inflammatory Properties
Inflammation plays a critical role in various chronic diseases. Studies have indicated that THIQ compounds may modulate inflammatory pathways. Specifically, 6-F-THIQ has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory disorders .
The biological activity of 6-F-THIQ can be attributed to several mechanisms:
- Receptor Modulation : THIQs often act as ligands for various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
- Oxidative Stress Reduction : Compounds like 6-F-THIQ may enhance antioxidant defenses within cells, mitigating oxidative damage.
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes involved in viral replication and inflammation.
Study on Antimicrobial Efficacy
A recent study tested the antimicrobial activity of several THIQ derivatives against common bacterial strains. Among these, 6-F-THIQ demonstrated notable effectiveness against Staphylococcus aureus with an IC50 value of approximately 5 µM .
Neuroprotection in Mouse Models
In a mouse model of neurodegeneration induced by oxidative stress, administration of 6-F-THIQ resulted in a significant reduction in neuronal cell death compared to controls. Behavioral assessments indicated improved cognitive function post-treatment .
Q & A
Basic Questions
Q. What are the recommended analytical techniques for characterizing 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
- Methodological Answer : Utilize a combination of 1H/13C NMR to confirm the fluorine substitution pattern and methyl group placement, HPLC with UV detection (λ = 254 nm) for purity assessment, and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]+ expected at m/z 200.08 for C10H12FN·ClH). Structural confirmation can be cross-referenced with PubChem data, which provides InChI and SMILES descriptors . For impurity profiling, compare retention times against certified reference materials (e.g., Mikromol’s tetrahydroisoquinoline impurities) .
Q. How to ensure the stability of this compound during storage?
- Methodological Answer : Store at +5°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidative degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products, such as hydroxylated analogs (e.g., 4,6-dihydroxy derivatives), should be tracked using impurity reference standards . Follow TCI America’s safety guidelines for handling hygroscopic hydrochloride salts .
Advanced Research Questions
Q. What strategies can resolve contradictions in NMR data between synthesized batches of this compound?
- Methodological Answer : Discrepancies in aromatic proton splitting or methyl group shifts may arise from residual solvents , diastereomeric impurities , or tautomerism . Perform 2D NMR (COSY, NOESY) to confirm coupling networks and spatial arrangements. For diastereomer discrimination, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10). Cross-validate with spiked experiments using Mikromol’s enantiomerically pure reference materials .
Q. How to design experiments to differentiate between positional isomers in tetrahydroisoquinoline derivatives?
- Methodological Answer : For fluoro-substituted isomers (e.g., 6-fluoro vs. 7-fluoro), employ X-ray crystallography to unambiguously assign substitution patterns. Alternatively, use comparative vibrational spectroscopy (FT-IR) to identify distinct C-F stretching frequencies (typically 1120–1240 cm⁻¹). Computational modeling (DFT calculations) can predict NMR chemical shifts and optimize synthetic routes to minimize isomer formation .
Q. What are the key considerations for optimizing the synthesis of this compound to minimize diastereomer formation?
- Methodological Answer :
- Reaction Conditions : Use enantiopure starting materials (e.g., (R)- or (S)-methylamine) and low temperatures (–20°C) during Pictet-Spengler cyclization to suppress racemization.
- Catalysis : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess.
- Purification : Apply flash chromatography with a gradient elution (ethyl acetate:methanol 95:5 → 80:20) followed by recrystallization in ethanol/water. Monitor diastereomer ratios via chiral GC-MS .
Q. How to assess the compound’s potential as a neurotransmitter analog in receptor binding studies?
- Methodological Answer :
- Target Screening : Perform radioligand displacement assays (e.g., [3H]-Dopamine for dopamine receptors or [3H]-Norepinephrine for adrenergic receptors).
- Structural Modeling : Use molecular docking simulations (AutoDock Vina) to predict binding affinity at active sites, leveraging the compound’s tetrahydroisoquinoline scaffold, which mimics endogenous catecholamines.
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing cloned receptors to evaluate agonist/antagonist activity. Cross-reference with structurally related compounds showing activity in neurodegenerative disease models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
